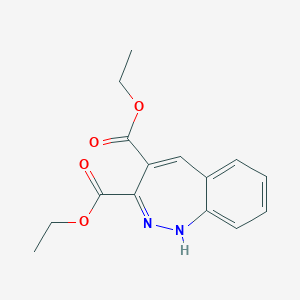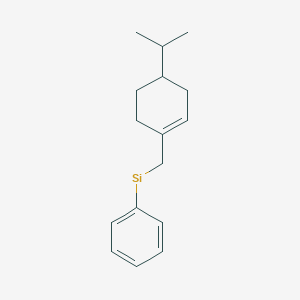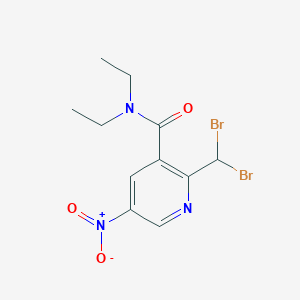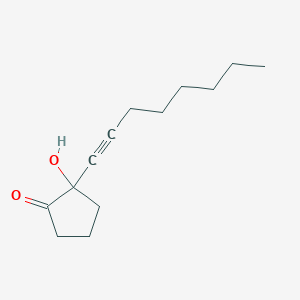methanone CAS No. 58247-60-2](/img/structure/B14613647.png)
[5-(3,4-Dichlorobutyl)pyridin-2-yl](morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a dichlorobutyl group and a morpholinyl methanone moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a dichlorobutyl halide, followed by the introduction of the morpholin-4-yl group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring and the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
In medicine, 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone has potential applications in drug development. Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone: Unique due to its specific substitution pattern.
4-(3,4-Dichlorobutyl)pyridin-2-ylmethanone: Similar structure but different substitution position.
5-(3,4-Dichlorobutyl)pyridin-3-ylmethanone: Variation in the position of the pyridine ring substitution.
Uniqueness
The uniqueness of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58247-60-2 |
|---|---|
Formule moléculaire |
C14H18Cl2N2O2 |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
[5-(3,4-dichlorobutyl)pyridin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-9-12(16)3-1-11-2-4-13(17-10-11)14(19)18-5-7-20-8-6-18/h2,4,10,12H,1,3,5-9H2 |
Clé InChI |
XJYYJMBXEASIDR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=NC=C(C=C2)CCC(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)

![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)


![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)




![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)

![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)

